molecular formula C8H6Cl2O2 B3179874 3,5-Dichloro-2-methylbenzoic acid CAS No. 101567-48-0

3,5-Dichloro-2-methylbenzoic acid

Cat. No.: B3179874
CAS No.: 101567-48-0
M. Wt: 205.03 g/mol
InChI Key: MHJGSEXAJKXRKK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzoic acid ( 101567-48-0) is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This substituted benzoic acid serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the development of more complex esters and active compounds . As a benzoic acid derivative, this compound falls into a class of chemicals known for their use in the synthesis of various products, including pharmaceuticals and agrochemicals . Researchers utilize this chemical for its specific aromatic substitution pattern, which influences its reactivity and physical properties. The compound requires careful handling; recommended safety precautions include using personal protective equipment and ensuring adequate ventilation. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling and safety information, please refer to the provided Safety Data Sheet (SDS). Purity, pricing, and shipping information are available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJGSEXAJKXRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3,5 Dichloro 2 Methylbenzoic Acid

Advanced Synthetic Pathways for Dichlorobenzoic Acid Scaffolds

The construction of dichlorinated benzoic acid frameworks can be achieved through several powerful synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Carbonylation Reactions in the Synthesis of Aromatic Acids

Carbonylation reactions, which introduce a carbon monoxide (CO) moiety into an organic substrate, represent a versatile method for synthesizing carboxylic acids and their derivatives. prepchem.com These reactions are fundamental in industrial chemistry due to the abundance and reactivity of carbon monoxide. prepchem.com

Modern advancements, particularly in palladium-catalyzed cross-coupling reactions, have significantly enhanced the utility of carbonylation for aromatic acid synthesis. A common approach involves the carbonylation of aromatic halides (iodides or bromides) with carbon monoxide in the presence of a palladium catalyst. scirp.org This method can be adapted to produce esters or carboxylic acids depending on the nucleophile used (alcohol or water, respectively). The reactivity of the halide is a critical factor, with iodides being more reactive than bromides, which in turn are much more reactive than chlorides. scirp.org

More recently, direct C-H bond carboxylation has emerged as a "dream reaction" in green chemistry, offering a route to aromatic acids from non-activated arenes and carbon dioxide (CO₂). Current time information in Bangalore, IN. This approach, facilitated by specially designed palladium catalysts, avoids the need for pre-activated starting materials like organohalides, thereby reducing waste and improving atom economy. Current time information in Bangalore, IN.

Table 1: Comparison of Carbonylation Methods for Aromatic Acid Synthesis

Method Substrate Carbon Source Catalyst/Conditions Product Key Advantages
Heck-type Carbonylation Aryl Halide (I, Br) Carbon Monoxide (CO) Palladium Catalyst, Alcohol/Water Aromatic Ester/Acid High functional group tolerance, well-established. scirp.org
Direct C-H Carboxylation Arene Carbon Dioxide (CO₂) Designed Pd(II) Complex, Base Aromatic Acid High atom economy, uses a greenhouse gas as a C1 source. Current time information in Bangalore, IN.
Koch Reaction Alkene/Alcohol Carbon Monoxide (CO) Strong Acid (e.g., H₂SO₄) Carboxylic Acid Catalyst is a strong acid, not a transition metal. sigmaaldrich.com

Diazotization and Halogenation Techniques for Aromatic Carboxylic Acids

Diazotization provides a classic and reliable pathway for introducing a variety of substituents, including halogens, onto an aromatic ring. The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. wikipedia.orgstackexchange.com

These diazonium salt intermediates are highly versatile. quora.com In the context of synthesizing chlorinated aromatic acids, the Sandmeyer reaction is particularly relevant. This reaction involves treating the diazonium salt with a copper(I) chloride solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom. chemicalbook.com This technique is instrumental for producing aryl halides from readily available aromatic amines. chemicalbook.com For example, 3,5-dichlorobenzoic acid can be prepared from 3,5-dichloroanthranilic acid via a diazonium salt intermediate, which is then treated with ethanol (B145695) to yield the final product. molport.com

Table 2: Key Steps in Diazotization-Halogenation Pathway

Step Reaction Reagents Intermediate/Product Purpose
1. Diazotization Conversion of amine to diazonium salt Primary Aromatic Amine, NaNO₂, HCl Arenediazonium Salt Activates the aromatic position for substitution. wikipedia.org
2. Sandmeyer Reaction Replacement of diazonium group with chlorine Arenediazonium Salt, Copper(I) Chloride (CuCl) Aryl Chloride Introduces a chlorine atom at a specific position. chemicalbook.com

Chlorination and Hydroxylation Routes for Substituted Benzoic Acids

Direct chlorination of an aromatic ring is a primary method for producing halogenated benzoic acids. This electrophilic aromatic substitution reaction typically employs chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). nist.gov The directing effects of the substituents already on the ring are crucial. The carboxyl group is a deactivating, meta-directing group, while an alkyl group (like methyl) is an activating, ortho-, para-directing group. google.com The synthesis of 3,5-dichloro-4-methylbenzoic acid from p-toluic acid exemplifies this approach, where chlorine is introduced at the positions ortho to the methyl group and meta to the carboxylic acid group. patsnap.com

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another important functionalization reaction. While not directly used for chlorination, it represents a key transformation for creating substituted benzoic acid precursors. Modern methods include the use of hydrogen peroxide (H₂O₂) with a non-heme iron catalyst to achieve ortho-hydroxylation of benzoic acids under mild conditions. chemicalbook.comnih.gov

Precursor Chemistry and Intermediate Transformations in the Synthesis of 3,5-Dichloro-2-methylbenzoic Acid

The specific synthesis of this compound relies on the strategic functionalization of appropriate precursors. A plausible and efficient route starts from 2-methylbenzoic acid (o-toluic acid). molport.com

A logical synthetic sequence would involve the direct chlorination of 2-methylbenzoic acid. In this reaction, the methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The positions meta to the carboxyl group are C3 and C5. The C5 position is also para to the activating methyl group, making it highly susceptible to electrophilic substitution. The C3 position is ortho to the methyl group. Therefore, chlorination of 2-methylbenzoic acid would be expected to yield this compound.

Another potential pathway begins with 2,6-dichlorotoluene (B125461). chemicalbook.com This precursor already contains the required chlorine and methyl substitution pattern on the aromatic ring. The final step would be the introduction of the carboxylic acid group. This could be achieved through oxidation of the methyl group, although this can be challenging, or more effectively through a carboxylation reaction, such as reaction with an organolithium reagent followed by quenching with CO₂ or through a catalyzed carbonylation process. A German patent describes the preparation of 2,6-dichlorobenzoic acid from 2,6-dichlorotoluene by first chlorinating the methyl group and then hydrolyzing the resulting trichloride.

Table 3: Potential Precursors for this compound

Precursor CAS Number Key Transformation(s) Reagents/Method
2-Methylbenzoic acid 118-90-1 Direct Dichlorination Cl₂, Lewis Acid (e.g., FeCl₃)
2,6-Dichlorotoluene 118-69-4 Carboxylation 1. Organolithium reagent (e.g., n-BuLi) 2. CO₂
2-Amino-3-methylbenzoic acid 83-40-9 Diazotization & Sandmeyer; Chlorination 1. NaNO₂/HCl; CuCl 2. Cl₂/FeCl₃

Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids, while crucial, often involves processes with environmental drawbacks, such as the use of hazardous reagents and the generation of waste. Green chemistry offers principles to mitigate these issues.

Key green approaches applicable to this class of compounds include:

Use of Safer Reagents and Solvents: Replacing hazardous reagents like phosgene (B1210022) or harsh chlorinating agents with safer alternatives is a primary goal. For instance, using cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid can offer a cleaner reaction profile compared to other methods. Methodologies that employ water as a solvent, such as the Schotten-Baumann method for benzoylation, significantly reduce the environmental impact.

Catalysis and Atom Economy: Catalytic reactions are inherently greener than stoichiometric ones. Palladium-catalyzed carbonylation reactions that utilize CO or CO₂ are highly atom-economical. scirp.orgCurrent time information in Bangalore, IN. The use of recyclable solid-phase media like quartz sand in Suzuki-Miyaura couplings represents an innovative, resource-efficient method.

Energy Efficiency and Renewable Feedstocks: Exploring alternative energy sources can dramatically reduce the carbon footprint of chemical synthesis. The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, driven entirely by solar energy. This approach combines solar heat to lower the required voltage and improve kinetics with solar electricity to drive the reaction, inhibiting over-oxidation and improving yield.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

Principle Traditional Method Green Alternative Benefit
Reagents Stoichiometric strong acids/bases, harsh chlorinating agents. Catalytic systems, enzymes, safer reagents like cyanuric chloride. Reduced hazard and waste.
Solvents Volatile organic compounds (VOCs). Water, supercritical CO₂, solvent-free conditions. Reduced pollution and health risks.
Energy Fossil fuel-based heating. Microwave irradiation, solar thermal energy (STEP). Lower energy consumption, reduced carbon footprint.
Atom Economy Protection/deprotection steps, poor atom economy. Direct C-H activation, catalytic cycles. Current time information in Bangalore, IN. Maximizes incorporation of starting materials into the final product.

Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 2 Methylbenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The reactivity of the aromatic ring in 3,5-dichloro-2-methylbenzoic acid towards electrophilic substitution is significantly influenced by the directing effects of its substituents. The chlorine atoms are deactivating, ortho-, para-directing groups, while the methyl group is an activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-directing group. libretexts.orgvaia.com The interplay of these effects governs the position of incoming electrophiles. For instance, in nitration reactions, the nitro group (–NO2) is directed to the positions influenced by the most activating groups. libretexts.orgvaia.com In the case of p-methylbenzoic acid, where a methyl group and a carboxyl group are present, nitration occurs ortho to the more activating methyl group. vaia.com

Generally, electrophilic aromatic substitution proceeds via a two-step mechanism. msu.edu The first, rate-determining step involves the attack of the electrophile on the benzene (B151609) ring to form a positively charged intermediate known as a benzenonium ion. msu.edu In the second, faster step, a proton is removed from this intermediate, restoring the aromatic system and yielding the substituted product. msu.eduminia.edu.eg Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

Conversely, nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires harsh conditions unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The presence of two chlorine atoms on the ring of this compound makes it a potential substrate for such reactions, although the methyl group's electron-donating nature can slightly diminish reactivity compared to rings with only electron-withdrawing substituents. The SNAr mechanism typically involves the initial addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org The stability of the intermediate, which is enhanced by electron-withdrawing groups, is key to the reaction's success. libretexts.org

Carboxylic Acid Group Functionalization and Esterification Reactions

The carboxylic acid group of this compound is a versatile functional handle for a variety of derivatization reactions. A primary transformation is its conversion to an acyl chloride, typically using reagents like thionyl chloride. This acyl chloride is a highly reactive intermediate for further functionalization.

Esterification, the conversion of the carboxylic acid to an ester, is a common and important reaction. This can be achieved through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Synthesis of Methyl 3,5-Dichloro-2-methylbenzoate

The synthesis of methyl 3,5-dichloro-2-methylbenzoate can be accomplished through the esterification of this compound with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. An alternative approach involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with methanol to form the methyl ester.

Amidation Reactions and Dichlorobenzamide Derivative Synthesis

The carboxylic acid functionality of this compound can be readily converted into a wide range of amides. This is typically achieved by first activating the carboxylic acid, often by converting it to the corresponding acyl chloride using a reagent like thionyl chloride. The resulting 3,5-dichloro-2-methylbenzoyl chloride can then be reacted with a primary or secondary amine to furnish the desired N-substituted benzamide (B126) derivative. This method is widely used for the synthesis of a variety of dichlorobenzamide compounds. researchgate.net For example, a series of 3,5-dichlorobenzamide (B1294675) derivatives have been synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamines. researchgate.net

An important application of this chemistry is in the synthesis of agrochemical intermediates. For instance, 2-amino-3,5-dichloro-N-methylbenzamide, a key intermediate for the synthesis of the bisamide pesticide tetrachlorantraniliprole, can be synthesized from precursors related to dichlorobenzoic acid derivatives. google.compatsnap.com One patented method describes the synthesis starting from isatoic anhydride (B1165640) and methylamine, followed by a chlorination step. google.compatsnap.com

Regioselective Functionalization and Site-Specific Transformations

Regioselective functionalization of polysubstituted benzene rings like this compound presents a synthetic challenge due to the competing directing effects of the various substituents. The outcome of a substitution reaction is determined by the balance of these electronic and steric influences. The methyl group is an ortho, para-director, while the chloro and carboxyl groups are meta-directors in the context of electrophilic substitution. libretexts.org This can lead to the formation of specific isomers. For example, in the nitration of p-methylbenzoic acid, the nitro group is directed to the position ortho to the activating methyl group and meta to the deactivating carboxyl group. vaia.com

Modern synthetic methods offer strategies for achieving high regioselectivity. Directed ortho-metalation (DoM) is a powerful technique where a directing group, such as a carboxylic acid, can direct the deprotonation of a specific ortho position by a strong base. The resulting organometallic intermediate can then be trapped with an electrophile, leading to site-specific functionalization. The application of transition-metal-catalyzed cross-coupling reactions also allows for the regioselective introduction of new functional groups. For instance, a halogen atom on the aromatic ring can be selectively replaced with various groups using catalysts like palladium or rhodium. acs.org The choice of catalyst, ligands, and reaction conditions can be tuned to favor substitution at a particular position, even in the presence of multiple potential reaction sites. nih.gov

Comparative Reactivity Studies with Isomeric Dichlorobenzoic Acids

The reactivity of dichlorobenzoic acid isomers can vary significantly depending on the relative positions of the chloro, and carboxylic acid substituents. These differences are manifested in their physical properties, such as melting points, and their chemical reactivity in substitution reactions. wikipedia.org For instance, the electronic environment of the aromatic ring in 2,4-dichlorobenzoic acid differs from that of 3,5-dichlorobenzoic acid, which in turn affects the rate and regioselectivity of electrophilic and nucleophilic substitution reactions. wikipedia.orgnih.gov

In electrophilic aromatic substitution, the positions of the electron-withdrawing chlorine atoms and the deactivating carboxylic acid group influence the electron density of the ring and thus its susceptibility to attack by an electrophile. The directing effects of these groups will also determine the position of the incoming substituent, potentially leading to different isomeric products for different dichlorobenzoic acid starting materials.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2 Methylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 3,5-Dichloro-2-methylbenzoic acid at a molecular level. These calculations solve the Schrödinger equation for the molecule, yielding information about its energy, geometry, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods used for this purpose. mdpi.com

Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While foundational, HF theory does not fully account for electron correlation (the interaction between individual electrons), which can affect the accuracy of the results. nih.gov

Density Functional Theory (DFT): DFT is a more modern approach that calculates the total energy of the molecule based on its electron density rather than the complex many-electron wavefunction. scispace.com A key part of DFT is the exchange-correlation functional, which attempts to account for the electron correlation effects that HF theory neglects. scispace.com Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.netnih.gov

For this compound, geometry optimization using a method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would predict key structural parameters. The process involves starting with an initial guess of the structure and iteratively adjusting the atomic coordinates to find the lowest energy conformation. This would reveal the precise bond lengths, bond angles, and dihedral angles, showing, for instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the steric influence of the ortho-methyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, data for this compound, as specific published computational results are not available. The values are based on typical results for similar halogenated and methylated benzoic acids calculated with DFT methods.

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311G(d,p))
Bond Lengths (Å)C=O1.215
C-OH1.358
C-Cl1.745
C-CH31.510
Bond Angles (°)O=C-OH122.5
C2-C1-COOH121.0
C1-C2-CH3120.5
C4-C5-Cl119.8
Dihedral Angles (°)C3-C2-C1-C6-1.5
C2-C1-C(O)OH15.0

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, which are the most electron-rich areas. The LUMO would likely be distributed over the carboxylic acid group and the carbon atoms of the ring, representing the areas most susceptible to nucleophilic attack. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for analogous aromatic carboxylic acids.

ParameterEnergy (eV)
EHOMO-7.25
ELUMO-1.80
HOMO-LUMO Gap (ΔE)5.45
Ionization Potential (I)7.25
Electron Affinity (A)1.80
Electronegativity (χ)4.525
Chemical Hardness (η)2.725
Electrophilicity Index (ω)3.75

A Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen of the carboxylic acid group, highlighting it as a primary site for hydrogen bonding and electrophilic interaction. The acidic proton of the hydroxyl group would be a region of high positive potential (blue). The chlorine atoms, due to their high electronegativity, would also create regions of negative potential, while the aromatic protons would be slightly positive. This analysis helps to understand intermolecular interactions and predict sites of reactivity.

Vibrational Spectroscopy Simulations and Spectroscopic Property Prediction

Computational methods can predict the vibrational and magnetic resonance spectra of molecules with a high degree of accuracy, aiding in the interpretation of experimental data.

FT-IR and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Each vibrational mode (stretching, bending, twisting) corresponds to a specific frequency. By calculating the vibrational frequencies and their corresponding intensities computationally, a theoretical spectrum can be generated.

These calculations are typically performed using DFT methods (e.g., B3LYP). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are usually scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data.

For this compound, a computational analysis would predict the frequencies for key vibrational modes, such as:

O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹)

C=O stretching of the carbonyl group (a strong absorption around 1700 cm⁻¹)

C-Cl stretching (in the 600-800 cm⁻¹ region)

C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹)

Ring vibrations (in the 1400-1600 cm⁻¹ range)

Comparing the computed spectrum with an experimental one allows for a definitive assignment of each observed band to a specific molecular vibration.

Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data to illustrate the correlation between calculated and observed spectral peaks. Experimental values are typical for substituted benzoic acids.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental FT-IR Frequency (cm⁻¹)Expected Experimental Raman Intensity
O-H Stretch3050~3000 (broad)Weak
Aromatic C-H Stretch30853090Medium
Methyl C-H Stretch29802975Medium
C=O Stretch17051710Strong
Aromatic Ring C=C Stretch16001605Strong
O-H Bend14201425Medium
C-O Stretch12901295Strong
C-Cl Stretch750755Strong

NMR spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, calculations would predict distinct chemical shifts for the different hydrogen and carbon atoms. For example, the acidic proton of the carboxyl group would have a high chemical shift (typically >10 ppm). The aromatic protons would appear in the 7-8 ppm range, with their exact shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group. The methyl protons would appear at a much lower chemical shift, typically around 2.5 ppm.

These predictions are invaluable for assigning peaks in an experimental spectrum and can also be used to study conformational isomers, as different conformations can lead to slightly different predicted chemical shifts. Recent studies on substituted benzoic acid esters have shown that DFT calculations can be crucial for understanding unexpected experimental NMR chemical shifts that defy simple prediction rules. nih.govstevens.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) This table presents hypothetical chemical shifts relative to TMS, based on GIAO-DFT calculations for similar structures.

AtomPredicted Chemical Shift (ppm)
¹H NMR
COOH13.1
H47.85
H67.60
CH₃2.55
¹³C NMR
COOH168.0
C1133.5
C2135.0
C3134.8
C4131.0
C5136.5
C6129.5
CH₃20.5

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility. This refers to the various spatial arrangements the molecule can adopt due to the rotation around its single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the methyl group. The presence of two bulky chlorine atoms and a methyl group ortho to the carboxylic acid suggests that steric hindrance likely plays a significant role in defining the preferred conformations.

Furthermore, MD simulations could elucidate the nature and strength of intermolecular interactions. In a condensed phase, molecules of this compound would be expected to interact through several mechanisms. Hydrogen bonding between the carboxylic acid groups could lead to the formation of dimers, a common feature for carboxylic acids. Additionally, π–π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atoms could further influence the supramolecular assembly and, consequently, the material's bulk properties.

Despite the theoretical importance of these studies, no specific research detailing molecular dynamics simulations for this compound has been found.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies with Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

For this compound, QSAR/QSPR studies could predict its potential biological activities or important physicochemical properties like solubility, toxicity, or environmental fate. The development of such models requires a dataset of related compounds with known activities or properties, from which a predictive mathematical relationship is derived. While general QSAR/QSPR studies on substituted benzoic acids exist, specific models incorporating this compound and its unique set of substituents are not available in the reviewed literature.

The Molecular Connectivity Index (MCI) is a topological descriptor that reflects the degree of branching and connectivity in a molecule. It is calculated based on the non-hydrogen atoms of the molecular skeleton and is often used in QSAR/QSPR studies to correlate a molecule's structure with its properties. For this compound, the MCI would quantify aspects of its size and shape, which are crucial determinants of its interactions with other molecules.

Quantum chemistry parameters, derived from solving the Schrödinger equation for a molecule, provide a wealth of information about its electronic structure. Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, and are fundamental to understanding its reactivity.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Atomic charges: These provide a quantitative measure of the electron distribution among the atoms in the molecule.

These parameters are essential for building robust QSAR/QSPR models. However, specific calculated values for the Molecular Connectivity Index and a detailed quantum chemical analysis for this compound have not been reported in the accessible scientific domain.

Advanced Analytical Characterization Techniques for 3,5 Dichloro 2 Methylbenzoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the structural integrity of 3,5-Dichloro-2-methylbenzoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a unique fingerprint, allowing for unambiguous identification and detailed structural analysis.

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2-methylbenzoic acid, the aromatic protons typically appear as multiplets in the region of δ 7.2-8.1 ppm, while the methyl protons exhibit a singlet around δ 2.6 ppm. The acidic proton of the carboxyl group is often observed as a broad singlet at a higher chemical shift, typically above δ 10 ppm. For this compound, the substitution pattern would simplify the aromatic region, likely resulting in two distinct singlets or narrowly coupled doublets for the two remaining aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. docbrown.info For benzoic acid, the carboxyl carbon appears around δ 172 ppm, while the aromatic carbons resonate between δ 128-134 ppm. docbrown.info In this compound, the presence of two chlorine atoms and a methyl group would significantly influence the chemical shifts of the aromatic carbons due to their electronic effects. The carbon atom attached to the carboxyl group, the two carbons bearing chlorine atoms, the carbon with the methyl group, and the remaining two aromatic carbons would each have distinct chemical shifts.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra would reveal coupling between adjacent aromatic protons, if any, while HSQC would correlate each proton with its directly attached carbon atom, confirming assignments made from 1D spectra. These advanced techniques are crucial for the definitive structural elucidation of complex molecules like this compound. nih.gov

Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H >10 Broad Singlet COOH
¹H 7.5 - 8.0 Singlet/Doublet Aromatic CH
¹H 7.5 - 8.0 Singlet/Doublet Aromatic CH
¹H ~2.5 Singlet CH₃
¹³C ~170 Singlet COOH
¹³C 130 - 140 Singlet C-Cl
¹³C 130 - 140 Singlet C-Cl
¹³C 130 - 140 Singlet C-CH₃
¹³C 125 - 135 Singlet Aromatic CH
¹³C 125 - 135 Singlet Aromatic CH
¹³C ~20 Singlet CH₃

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic spectrum that is highly specific to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of benzoic acid derivatives is characterized by several key absorption bands. docbrown.info A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. docbrown.info The presence of chlorine atoms and a methyl group on the aromatic ring will also give rise to specific C-Cl and C-H stretching and bending vibrations. Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong and well-defined. The symmetric breathing vibration of the aromatic ring is often a prominent feature in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound This table is based on typical vibrational frequencies for substituted benzoic acids.

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Assignment
O-H Stretch 2500-3300 (very broad) Weak Carboxylic Acid Dimer
C-H Stretch (Aromatic) 3000-3100 Strong Aromatic Ring
C-H Stretch (Methyl) 2850-2960 Medium CH₃ Group
C=O Stretch 1680-1710 (strong, sharp) Strong Carbonyl Group
C-C Stretch (Aromatic) 1450-1600 Strong Aromatic Ring
C-O Stretch 1210-1320 Medium Carboxylic Acid
C-Cl Stretch 600-800 Medium Chloro Substituent

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure. For volatile compounds, electron ionization (EI) is a common technique. The mass spectrum of the methyl ester of 3,5-dichlorobenzoic acid shows a molecular ion peak and characteristic fragment ions. restek.comnih.gov The fragmentation pattern of this compound would be expected to involve the loss of the carboxylic acid group, the methyl group, and chlorine atoms, leading to a series of fragment ions that can be used to confirm the structure.

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities, including isomers and by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like carboxylic acids. ekb.eg A reversed-phase HPLC method, typically using a C18 column, can effectively separate this compound from related impurities. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode. ekb.egresearchgate.net A photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which aids in peak identification and purity assessment by comparing the UV spectrum of the main peak with that of known standards. This technique is also capable of separating positional isomers, which may have very similar chemical properties but different retention times under optimized chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. researchgate.net Carboxylic acids like this compound are generally not suitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column. gcms.cz Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, typically a methyl ester. gcms.cz This can be achieved by reacting the acid with a derivatizing agent such as diazomethane (B1218177) or by using an esterification reagent. researchgate.net The resulting volatile derivative can then be analyzed by GC-MS. researchgate.net This method offers excellent separation efficiency and the mass spectrometer provides definitive identification of the analyte and any impurities present. gcms.cznih.gov GC-MS is particularly useful for identifying and quantifying isomeric impurities that may be difficult to resolve by HPLC. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, enabling the elucidation of molecular geometry, intermolecular interactions, and polymorphic forms. For this compound, both single crystal and powder X-ray diffraction methods offer critical insights into its structural characteristics.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal, known as the supramolecular architecture. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the calculation of atomic coordinates, bond lengths, bond angles, and torsion angles.

The supramolecular architecture of benzoic acid derivatives is often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid groups. rsc.org In these dimers, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound would also form such centrosymmetric dimers in the solid state.

A hypothetical crystallographic data table for this compound, based on the analysis of similar compounds, is presented below. It is important to note that these are expected values and await experimental verification.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, C2/c, Pbca)
Unit Cell Dimensions
a (Å)~ 8 - 15
b (Å)~ 4 - 10
c (Å)~ 10 - 20
α (°)90
β (°)~ 90 - 110
γ (°)90
Volume (ų)~ 700 - 1500
Z (molecules/cell)4 or 8
Key Interactions Carboxylic acid dimer (O-H···O), Halogen bonding (Cl···O/Cl), π-π stacking

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to significant variations in physical properties such as melting point, solubility, and stability.

In a PXRD experiment, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by Bragg's Law.

For this compound, PXRD would be the primary tool to screen for polymorphism. Different polymorphs would exhibit distinct powder patterns with peaks at different 2θ angles and with varying relative intensities. By comparing the experimental PXRD pattern of a synthesized batch with a calculated pattern from single crystal data (if available), one can confirm phase purity.

Furthermore, PXRD is instrumental in studying phase transitions induced by temperature, pressure, or grinding. researchgate.net For example, variable-temperature PXRD (VT-PXRD) can be employed to monitor changes in the crystal structure as a function of temperature, revealing the temperatures at which phase transformations occur.

While no specific powder diffraction patterns for polymorphs of this compound were found in the searched literature, the study of related compounds like o-toluic acid has revealed the existence of multiple polymorphic forms. rsc.org This suggests that polymorphism is a plausible phenomenon for this compound and warrants investigation. A typical PXRD analysis would involve indexing the diffraction pattern to determine the unit cell parameters, which can then be compared to single crystal data or used to identify new crystalline phases.

A representative table indicating the type of data obtained from a PXRD analysis for a hypothetical polymorph of this compound is shown below.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.58.4285
15.25.82100
21.14.2160
25.83.4575
28.33.1540
30.72.9155

This data provides a unique fingerprint for the specific crystalline form and is essential for quality control and regulatory purposes in various industries.

Advanced Research Applications and Future Directions for 3,5 Dichloro 2 Methylbenzoic Acid

Utilization in Advanced Materials Development

The unique arrangement of functional groups on the 3,5-dichloro-2-methylbenzoic acid molecule suggests its potential as a valuable component in the creation of advanced materials. The presence of the carboxylic acid group allows for classic polymerization reactions, while the chlorine and methyl substituents can be used to fine-tune the physicochemical properties of the resulting materials.

Polymer and Coating Precursors

While specific industrial-scale use of this compound in polymers is not extensively documented, its structure is inherently suitable for serving as a monomer or a precursor in polymer synthesis. The carboxylic acid functional group can readily undergo esterification or amidation reactions. This allows it to be incorporated into polyester or polyamide chains, respectively. The introduction of this chlorinated monomer could impart specific properties to the final polymer, such as enhanced thermal stability, flame retardancy, and modified solubility, which are desirable in high-performance coatings and specialty plastics.

Engineering of Functional Materials with Tailored Characteristics

The development of functional materials with precisely controlled characteristics is a cornerstone of modern materials science. The specific substitution pattern of this compound offers a route to engineer such materials. The chlorine atoms are strongly electron-withdrawing, which can influence the electronic properties of materials derived from it. This could be exploited in the design of organic semiconductors or other electronically active materials. Furthermore, the rigidity of the benzene (B151609) ring and the specific stereochemistry imparted by its substituents can be used to create materials with tailored porosity or specific molecular recognition capabilities, relevant for applications in separation sciences or sensor technology.

Intermediates in Complex Chemical Synthesis

One of the most significant roles for compounds like this compound is as an intermediate or building block in the synthesis of more complex molecules. Its pre-functionalized aromatic ring allows chemists to bypass multiple steps that would otherwise be required to install the chloro and methyl groups, making it an efficient starting point for intricate molecular architectures.

Precursors for Novel Chemical Entities

The structure of this compound makes it a valuable precursor for creating new chemical entities, particularly in the pharmaceutical and fine chemical industries. The carboxylic acid group can be converted into a wide array of other functional groups (e.g., esters, amides, acid chlorides), while the aromatic ring can undergo further substitution reactions. This versatility allows it to serve as a foundational scaffold for building diverse molecular libraries. Structurally related aminobenzoic acids are widely recognized as key building blocks for developing novel molecules with a range of potential therapeutic applications.

Synthesis of Agrochemicals and Related Compounds

The field of agrochemicals heavily relies on chlorinated benzoic acid derivatives for herbicidal and fungicidal activities. ebi.ac.uknih.gov For instance, the structurally similar compound 3,5-dichloro-4-methylbenzoic acid is a known environmental transformation product of the fungicide Zoxamide. nih.gov Furthermore, research has demonstrated that derivatives of 2-amino-3,5-dichlorobenzoic acid possess significant phytotoxic, or herbicidal, properties. nih.gov This strong precedent indicates a high potential for this compound to serve as a key intermediate in the synthesis of new, potentially more effective or selective, agrochemicals.

Table 1: Applications of Structurally Related Chlorinated Benzoic Acids
Compound NameApplication / RoleReference
3,5-Dichlorobenzoic acidHerbicide and metabolite nih.gov
3,5-Dichloro-4-methylbenzoic acidEnvironmental transformation product of the fungicide Zoxamide nih.gov
2-Amino-3,5-dichlorobenzoic acid derivativesCompounds with selective phytotoxic (herbicidal) activity nih.gov
Dicamba (3,6-dichloro-2-methoxybenzoic acid)Active ingredient in commercial herbicides ebi.ac.uk

Research on Biological Target Interactions at a Molecular Level

Understanding how a chemical compound interacts with biological systems at the molecular level is crucial for developing new therapeutic agents and for explaining toxicological or other biological effects. For this compound, this area represents a significant future research direction. While direct studies on this specific compound are limited, the field of computational chemistry offers powerful tools to predict and analyze such interactions.

Studies on Proteostasis Network Modulation by Benzoic Acid Derivatives

The proteostasis network is a complex cellular machinery responsible for maintaining the integrity of the proteome through the regulation of protein synthesis, folding, and degradation. A decline in the functionality of this network is associated with aging and various diseases. Recent studies have highlighted the potential of benzoic acid derivatives as modulators of this critical cellular process.

Research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has demonstrated their ability to enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). nih.gov Notably, one of the studied compounds, 3-chloro-4-methoxybenzoic acid, a mono-halogenated benzoic acid derivative, showed significant bioactivity, particularly in the activation of cathepsins B and L, which are key enzymes in the autophagy-lysosome pathway. nih.gov This compound exhibited a potent interaction with these enzymes in in-silico studies, which was corroborated by strong activation observed in cell-based assays. nih.gov These findings suggest that the hydroxybenzoic acid scaffold, and by extension, derivatives like this compound, could be promising candidates for the development of novel agents that modulate the proteostasis network, with potential applications in anti-aging therapies. nih.gov

The table below summarizes the activity of a related benzoic acid derivative on key components of the proteostasis network.

CompoundTarget PathwayKey EnzymesObserved Effect
3-chloro-4-methoxybenzoic acidAutophagy-Lysosome PathwayCathepsins B and LStrong Activation (467.3 ± 3.9%) nih.gov

Exploration of Antimicrobial and Anticancer Properties in Research Contexts

The structural motif of chlorinated benzoic acids has been a subject of interest in the search for new antimicrobial and anticancer agents. While direct studies on this compound are limited, research on related compounds provides insights into its potential therapeutic properties.

Antimicrobial Properties:

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. nih.gov Studies have shown that some of these compounds exhibit significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. nih.gov For instance, certain Schiff's bases of 2-chloro benzoic acid have demonstrated antimicrobial potency comparable to standard drugs. nih.gov Furthermore, a study on 2,4-dichloro-5-sulfamoyl benzoic acid extracted from a marine bacterium, Streptomyces Sp. VITBRK3, revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

The following table presents the minimum inhibitory concentration (MIC) values of a related dichlorinated benzoic acid derivative against MRSA strains.

CompoundBacterial StrainMIC50 (µg/mL)
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 29213)4.0 ± 0.5
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 25923)0.8 ± 0.14

Anticancer Properties:

In the realm of oncology, benzoic acid derivatives are being explored as potential therapeutic agents. For example, N-benzoyl-2-aminobenzoic acid derivatives have been investigated as inhibitors of the DVL PDZ domain, a component of the Wnt signaling pathway which is often dysregulated in cancer. mdpi.com Additionally, a series of benzoic acid substituted quinazolinones have been synthesized and tested for their anticancer activity against breast cancer cell lines, with some compounds showing moderate to good activity. These studies suggest that the benzoic acid scaffold can be a valuable starting point for the design of novel anticancer drugs.

Phytotoxicity Studies on Derivatives

The influence of halogenated benzoic acids on plant growth has been a subject of considerable research, with implications for agriculture and weed management. The position and type of halogen substitution on the benzoic acid ring play a crucial role in determining the phytotoxic effects.

Studies on a range of substituted benzoic acid derivatives have shown that trihalogen-substituted compounds, particularly those with substitutions at the 2, 3, and 5 positions, are highly effective in inhibiting plant growth and can be phytotoxic. acs.org In general, the growth inhibition is often correlated with abnormal morphological changes in the plants. acs.org In contrast, mono- and di-halogenated derivatives have been found to be relatively inactive. acs.org This suggests that a compound like this compound, being a di-chlorinated derivative, might exhibit some level of phytotoxicity, although likely less potent than its tri-halogenated counterparts.

Furthermore, research on benzoic acid derivatives isolated from the inflorescences of Piper cumanense has demonstrated their antifungal and phytotoxic activities. nih.gov While these natural substances were found to be less toxic than synthetic controls, they still exhibited activity against phytopathogenic fungi. nih.gov

Environmental Fate and Transport Research Methodologies

Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential ecological impact. For chlorobenzoic acids, their behavior in the environment is governed by a combination of their physicochemical properties and the characteristics of the environmental matrix. epa.govcdc.gov

The environmental fate of a compound like p-chlorobenzoic acid is largely influenced by its pKa, which indicates that it will predominantly exist in its ionized form in typical environmental pH ranges (5-9). epa.gov This ionization increases its water solubility. epa.gov In aquatic environments, aerobic biodegradation is expected to be a primary degradation pathway. epa.gov In soil, while aerobic biodegradation can occur, the compound has the potential to leach into groundwater, with mobility increasing at higher pH due to greater ionization. epa.gov Volatilization from moist soil or water surfaces is generally not considered a significant process for ionized compounds. epa.govnih.gov

Key factors influencing the environmental fate and transport of chlorobenzoic acids are summarized in the table below.

Environmental FactorInfluence on Chlorobenzoic Acids
pH Affects ionization and solubility. epa.gov
Aerobic Conditions Promotes biodegradation in water and soil. epa.gov
Soil Organic Carbon Anionic forms generally do not adsorb strongly. nih.gov
Water Solubility High for the ionized form, facilitating transport in water. epa.gov

Methodologies for Detection and Extraction from Environmental Matrices

Accurate and sensitive analytical methods are essential for monitoring the presence of chlorobenzoic acids in environmental samples such as soil and water. Various techniques have been developed for their extraction and quantification.

For soil samples, a robust method involves accelerated solvent extraction (ASE) followed by liquid chromatography (LC). nih.gov In one such method for determining 15 isomers of chlorobenzoic acids, soil samples were extracted using a mixture of hexane and acetone with 1% acetic acid under high pressure and temperature. nih.gov The subsequent analysis was performed using a C18 reverse-phase HPLC column with a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water, coupled with UV detection. nih.gov This method demonstrated good recovery rates (above 82%) and was successfully applied to quantify chlorobenzoic acids in historically contaminated soils. nih.gov

For water samples, analytical approaches often involve a sample preparation step to concentrate the analytes and remove interfering substances. nih.gov Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.gov Following extraction, analysis can be carried out using methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.gov

The table below outlines a validated HPLC method for the determination of chlorobenzoic acid isomers in soil.

ParameterMethod Details
Extraction Technique Accelerated Solvent Extraction (ASE) nih.gov
Extraction Solvents 1% acetic acid in hexane:acetone (1:1, v/v) nih.gov
Analytical Column C18 XBridge HPLC column nih.gov
Mobile Phase Acetonitrile and 0.1% trifluoroacetic acid in water (gradient elution) nih.gov
Detection UV detection nih.gov
Recovery >82% nih.gov

Emerging Research Frontiers and Interdisciplinary Applications

The diverse biological activities and chemical properties of this compound and its analogs suggest several promising avenues for future research and interdisciplinary applications.

A key emerging frontier is the targeted synthesis and biological evaluation of this compound itself. Based on the activities of related compounds, it would be of significant interest to investigate its specific effects on the proteostasis network, its spectrum of antimicrobial and anticancer activity, and its precise phytotoxic properties.

In the field of environmental science, there is a need for more detailed studies on the environmental fate, persistence, and potential for bioaccumulation of this specific isomer. The development of highly sensitive and specific analytical methods for its detection in complex environmental matrices will be crucial for accurate risk assessment.

Furthermore, the potential for interdisciplinary applications is vast. In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. In agricultural science, a deeper understanding of its phytotoxicity could lead to the development of novel herbicides or plant growth regulators. The continued exploration of this compound and its derivatives at the intersection of chemistry, biology, and environmental science holds the promise of new scientific discoveries and practical applications.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A practical approach involves starting with methyl benzoate derivatives. For example, chlorination of 2-methylbenzoic acid using Cl2 or SO2Cl2 under controlled conditions can introduce chlorine atoms at the 3 and 5 positions. Optimization includes adjusting stoichiometry, temperature (e.g., 40–60°C), and catalysts like FeCl3. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Similar methods for structurally related compounds, such as 3,5-Dichloro-4-methylbenzoic acid, emphasize the importance of inert atmospheres to prevent side reactions .

Q. How can researchers determine the purity and structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions. For instance, aromatic protons in the 3,5-dichloro-2-methyl configuration show distinct splitting patterns due to chlorine’s electronegativity.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C8H6Cl2O2, ~205.04 g/mol). Fragmentation patterns help identify chlorine loss (e.g., m/z 170 [M-Cl]<sup>+</sup>) .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and C=O peaks (~1680 cm<sup>-1</sup>) confirm functional groups .

Q. What experimental strategies are recommended for characterizing the physicochemical properties (e.g., solubility, LogP) of this compound?

  • Methodological Answer :
  • LogP Determination : Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., octanol-water partition coefficients). Computational tools like XLOGP3 or ML-based models (e.g., SwissADME) provide estimates but require validation against experimental data .
  • Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) at 25°C. For low solubility, co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) enhance dissolution .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition or antimicrobial potential?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or calorimetric assays. Structural analogs like 3,5-Dichloro-4-hydroxybenzoic acid have shown bioactivity, suggesting similar mechanisms .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Compare results to chlorinated benzoic acid derivatives, noting enhanced lipophilicity from methyl and chloro groups .

Q. What computational chemistry approaches, such as density functional theory (DFT), are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Employ hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites for reactions like esterification or halogen exchange .
  • Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for C-Cl bonds to assess stability under thermal stress. Compare to experimental TGA/DSC data .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in LogP values or solubility profiles reported across different studies?

  • Methodological Answer :
  • Standardization : Adopt OECD guidelines for LogP determination (shake-flask vs. HPLC methods). For solubility, ensure consistent pH, temperature, and ionic strength.
  • Meta-Analysis : Aggregate data from databases like PubChem or EPA DSSTox, noting measurement conditions. For example, conflicting LogP values (2.1 vs. 2.5) may arise from pH-dependent ionization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.